molecular formula C23H28N4O5S2 B2620754 6-Acetyl-2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 449770-13-2

6-Acetyl-2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2620754
CAS RN: 449770-13-2
M. Wt: 504.62
InChI Key: NEJLYOLIPNEIAI-UHFFFAOYSA-N
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Description

6-Acetyl-2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H28N4O5S2 and its molecular weight is 504.62. The purity is usually 95%.
BenchChem offers high-quality 6-Acetyl-2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Acetyl-2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioavailability and Pharmacokinetics

Research into compounds similar to "6-Acetyl-2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide" often focuses on their bioavailability and pharmacokinetics. For instance, studies on compounds like MDL 100,240, which shares a complex biochemical profile, reveal insights into the bioavailability of dual-action inhibitors affecting angiotensin-converting enzyme (ACE) and neutral endopeptidase. Such inhibitors have shown potential in treating hypertension and congestive heart failure due to their dual mechanism of action. The pharmacokinetic profile, including absorption, metabolism, and excretion, plays a crucial role in understanding the efficacy and safety of these compounds (Rousso et al., 2000).

Metabolic Pathways

The metabolic pathways and the formation of adducts with biomolecules, such as hemoglobin, are significant areas of study. Research on benzidine and azo dyes, which may share structural similarities with the compound of interest, has shown the formation of hemoglobin adducts in workers exposed to these compounds, indicating the metabolic activation and potential carcinogenicity of such substances. This understanding is crucial for assessing occupational hazards and the safety of new pharmacological agents (Beyerbach et al., 2005).

Clinical Applications and Safety

The safety and clinical applications of similar compounds are extensively studied to assess their potential therapeutic benefits. Investigations into new antiulcer compounds, for example, explore the tolerability, effectiveness, and pharmacokinetics of potential treatments. These studies lay the groundwork for the development of new drugs with improved safety profiles and therapeutic efficacy for conditions such as ulcers and possibly other gastrointestinal disorders (Uckert et al., 1989).

properties

IUPAC Name

6-acetyl-2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O5S2/c1-15(28)26-13-10-18-19(14-26)33-23(20(18)21(24)29)25-22(30)16-6-8-17(9-7-16)34(31,32)27-11-4-2-3-5-12-27/h6-9H,2-5,10-14H2,1H3,(H2,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJLYOLIPNEIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Acetyl-2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

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